3-(Triphenoxysilyl)propane-1-thiol
Description
3-(Triphenoxysilyl)propane-1-thiol is a silane-based organosulfur compound characterized by a silicon atom bonded to three phenoxy (–O–C₆H₅) groups and a propane-1-thiol (–CH₂CH₂CH₂SH) chain. This structure confers unique reactivity, enabling applications in surface modification, polymer chemistry, and catalysis. The phenoxy substituents enhance thermal and chemical stability compared to alkoxy-silyl analogs, though they introduce steric bulk that may influence reaction kinetics .
Properties
Molecular Formula |
C21H22O3SSi |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-triphenoxysilylpropane-1-thiol |
InChI |
InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2 |
InChI Key |
MXXBUUAVNUMJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of 3-(Triphenoxysilyl)propane-1-thiol involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding silane.
Substitution: Various substituted organosilanes.
Scientific Research Applications
3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of composite materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in adhesive formulations, coatings, and sealants for improved adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3-(Triphenoxysilyl)propane-1-thiol and analogous compounds:
Reactivity and Steric Effects
- Hydrolysis Rate: Trimethoxy and triethoxy derivatives hydrolyze rapidly in the presence of moisture, generating silanol (–Si–OH) groups for covalent bonding to surfaces (e.g., silica, graphene oxide) . Triphenoxysilyl analogs exhibit slower hydrolysis due to the electron-withdrawing and bulky phenoxy groups, which hinder nucleophilic attack .
- Steric Hindrance: Bulky substituents (e.g., phenoxy) reduce grafting efficiency on mesoporous silica, as seen in studies comparing trimethoxysilyl (low steric hindrance) with bulkier organosilanes . In catalyst design, trimethoxysilyl groups enable efficient covalent attachment to graphene oxide, whereas triphenoxysilyl derivatives may require optimized reaction conditions .
Application-Specific Performance
- Silica Functionalization: 3-(Trimethoxysilyl)propane-1-thiol is widely used for functionalizing silica nanoparticles due to its rapid hydrolysis and stable siloxane bond formation . 3-(Triphenoxysilyl)propane-1-thiol is less common here but may offer enhanced stability in acidic or high-temperature environments .
- Polymer Chemistry: 3-(Dimethoxy(methyl)silyl)propane-1-thiol serves as a backbone for amphiphilic polymers in antifouling coatings, leveraging its balanced hydrophobicity and reactivity . Triphenoxysilyl derivatives are understudied in polymers but could provide unique thermal properties.
- Catalysis: Trimethoxysilyl groups facilitate grafting onto heterogeneous catalysts (e.g., Fe(II)Pc(NO₂)₃S@GO), enhancing aerobic oxidation efficiency .
Research Findings and Data
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